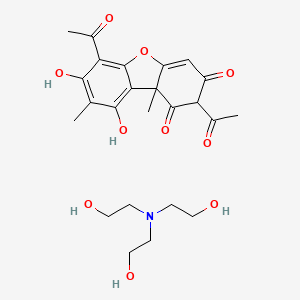
Einecs 259-738-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 259-738-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The specific details of this compound, including its chemical name and molecular formula, are essential for understanding its properties and applications.
Preparation Methods
The preparation methods for Einecs 259-738-9 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the successful synthesis of the compound.
Industrial Production: Large-scale production methods are optimized for efficiency and yield, often involving continuous processes and advanced equipment to ensure consistent quality.
Chemical Reactions Analysis
Einecs 259-738-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The reduction process involves the gain of hydrogen or the loss of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The choice of reagents and reaction conditions depends on the desired transformation and the specific properties of this compound.
Major Products: The major products formed from these reactions vary based on the type of reaction and the specific conditions used.
Scientific Research Applications
Einecs 259-738-9 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on living organisms and cellular processes.
Medicine: Research into the potential therapeutic applications of this compound includes its use in drug development and pharmacological studies.
Industry: Industrial applications may involve the use of this compound in the production of materials, chemicals, and other products.
Mechanism of Action
The mechanism of action of Einecs 259-738-9 involves its interaction with specific molecular targets and pathways This interaction can lead to various effects, depending on the nature of the compound and its application
Comparison with Similar Compounds
Einecs 259-738-9 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison involves examining factors such as:
Chemical Structure: Differences in the molecular structure can lead to variations in reactivity and applications.
Properties: Physical and chemical properties, such as solubility, stability, and reactivity, are essential for understanding the compound’s behavior.
Applications: Comparing the applications of similar compounds can provide insights into the specific advantages and limitations of this compound.
Conclusion
This compound is a versatile chemical compound with a wide range of applications in scientific research and industry. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds is essential for leveraging its potential in various fields.
Properties
CAS No. |
55648-03-8 |
|---|---|
Molecular Formula |
C24H31NO10 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione |
InChI |
InChI=1S/C18H16O7.C6H15NO3/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;8-4-1-7(2-5-9)3-6-10/h5,11,22-23H,1-4H3;8-10H,1-6H2 |
InChI Key |
RULZVYDQGSZNRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















